1-(2-Methyloxazol-4-yl)ethanone

描述

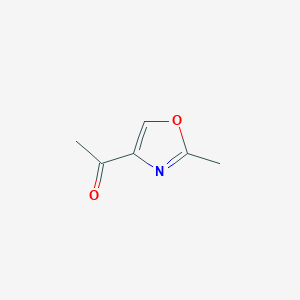

1-(2-Methyloxazol-4-yl)ethanone is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an acetyl (ethanone) group at the 4-position. Oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The methyl and acetyl substituents influence the compound’s electronic properties, solubility, and reactivity.

属性

IUPAC Name |

1-(2-methyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOKAIBBJGQLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-(2-Methyloxazol-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-4-oxazolecarboxylic acid with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

1-(2-Methyloxazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds .

科学研究应用

1-(2-Methyloxazol-4-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Methyloxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Oxazole Derivatives

Key structural analogs include:

| Compound Name | Substituents | Molecular Formula | CAS No. | Key Differences |

|---|---|---|---|---|

| 1-(2-Methyloxazol-4-yl)ethanone | 2-methyl, 4-ethanone | C₆H₇NO₂ | Not provided | Reference compound |

| 1-(4-Methyloxazol-2-yl)ethanone | 4-methyl, 2-ethanone | C₆H₇NO₂ | 90892-97-0 | Substituent positions reversed |

| 1-(2,5-Dimethyloxazol-4-yl)ethanone | 2,5-dimethyl, 4-ethanone | C₇H₉NO₂ | 23000-12-6 | Additional methyl group at C5 |

- Electronic Effects: The position of the methyl group alters the electron density of the oxazole ring. For example, 1-(4-Methyloxazol-2-yl)ethanone (CAS 90892-97-0) exhibits distinct ¹³C NMR shifts (e.g., 166.8 ppm for the carbonyl group) compared to the target compound, reflecting differences in resonance stabilization .

- Reactivity: The 4-ethanone group in the target compound may enhance electrophilic substitution at the 5-position due to the electron-withdrawing acetyl group, whereas additional methyl substituents (e.g., in 1-(2,5-Dimethyloxazol-4-yl)ethanone) increase steric hindrance .

Heterocycle Variants: Thiazole and Oxadiazole Analogs

| Compound Class | Example Compound | Heteroatoms | Key Properties |

|---|---|---|---|

| Oxazole derivatives | This compound | O, N | Moderate polarity, aromatic stability |

| Thiazole derivatives | 1-(2-Methylthiazol-4-yl)ethanone | S, N | Higher lipophilicity, altered reactivity |

| Oxadiazole derivatives | 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone | N, O, N | Enhanced metabolic stability in drug design |

- However, sulfur’s larger atomic radius may reduce aromaticity compared to oxazole.

- Oxadiazole Derivatives: Compounds like those in exhibit anticancer activity (e.g., IC₅₀ = 6.8 μM against PANC-1 cells), suggesting that ethanone-substituted heterocycles are pharmacologically relevant. The oxazole-based target compound may share similar reactivity in acetyl transfer or hydrogen bonding .

Substituent Effects on Physicochemical Properties

- Methyl Groups: Adding methyl substituents (e.g., 1-(2,5-Dimethyloxazol-4-yl)ethanone) increases hydrophobicity, as evidenced by higher logP values in similar compounds. This can enhance bioavailability but reduce water solubility .

- Electron-Withdrawing Groups: The acetyl moiety in this compound deactivates the ring toward electrophilic attack, directing further substitution to meta/para positions relative to the ethanone group .

生物活性

1-(2-Methyloxazol-4-yl)ethanone, with the molecular formula C6H7NO2, is an organic compound belonging to the oxazole family. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

This compound is characterized by its oxazole ring, which includes a nitrogen atom and contributes to its reactivity and biological interactions. The compound can be synthesized through several methods, including the reaction of 2-methyl-4-oxazolecarboxylic acid with acetic anhydride under reflux conditions. Its mechanism of action primarily involves binding to specific enzymes and receptors, modulating their activity in various biological pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, a study demonstrated that derivatives of oxazole exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Study:

In a comparative analysis of various oxazole derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A recent study investigated its effects on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells via mitochondrial pathways. The compound was found to increase caspase-3 and -9 activity, leading to programmed cell death .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Caspase activation |

| A549 (Lung Cancer) | 25 | Mitochondrial pathway activation |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in various preclinical studies. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Study:

In an in vivo model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can bind to enzymes involved in metabolic pathways, modulating their activity either through inhibition or activation. This interaction often leads to downstream effects such as altered gene expression or enzyme activity that contribute to its therapeutic effects.

Comparison with Similar Compounds

When compared to other compounds within the oxazole family, such as 1-(4-Methyloxazol-5-yl)ethanone and 1-(2-Methylthiazol-4-yl)ethanone, this compound exhibits distinct biological activities due to its specific substitution pattern on the oxazole ring . This uniqueness may enhance its reactivity and selectivity towards certain biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。